3-Methyl-2-phenylchroman-6-ol
Description
Overview of Chroman Derivatives in Chemical and Biological Research
Chroman derivatives, a class of oxygen-containing heterocycles, are integral to both chemical and biological research. researchgate.netresearchgate.net Their core structure, a benzopyran ring system, is a common motif in a vast array of natural products and synthetic compounds. nih.govfrontiersin.org This structural framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular architecture found in a variety of biologically active compounds. nih.govacs.org
Chromanoids are a diverse group of compounds characterized by the fusion of a benzene (B151609) ring to a pyran ring. researchgate.net The nomenclature and classification within this family are based on the oxidation state and substitution patterns of the pyran ring. Key classes include:
Chromans: Featuring a fully saturated dihydropyran ring.
Chromenes: Containing one double bond in the pyran ring.
Chromanones (e.g., Chroman-4-ones): Possessing a carbonyl group in the pyran ring, typically at the C-4 position. researchgate.net
Chromones: Having a carbonyl group and a double bond in the pyran ring. researchgate.net
Chromenols: Chromene derivatives bearing a hydroxyl group. nih.gov
Chromanols: Chroman derivatives with a hydroxyl group. ebi.ac.uk
This structural diversity, arising from different substitution patterns, leads to a wide range of chemical properties and biological activities. gu.se For instance, flavonoids, a well-known class of polyphenolic compounds from plants, are based on the chromane (B1220400) skeleton and exhibit numerous pharmacological properties. nih.gov
| Chromanoid Class | Key Structural Feature | Example |
| Chromans | Saturated Dihydropyran Ring | 2,2-Dimethylchroman |
| Chromenes | One Double Bond in Pyran Ring | 2H-Chromene |
| Chromanones | Carbonyl Group in Pyran Ring | Chroman-4-one |
| Chromones | Carbonyl and Double Bond in Pyran Ring | Chromone (B188151) |
| Chromanols | Hydroxyl Group on Chroman Ring | Chroman-6-ol (B1254870) |
| Chromenols | Hydroxyl Group on Chromene Ring | 2-Methyl-2H-chromen-6-ol |
The chroman-6-ol substructure is a crucial pharmacophore, most notably found in the tocopherols (B72186) and tocotrienols, which constitute the vitamin E family. nih.govebi.ac.uk The hydroxyl group at the 6-position of the chroman ring is key to the antioxidant activity of these compounds, enabling them to scavenge free radicals and protect against oxidative stress. nih.govontosight.ai This protective mechanism is implicated in preventing lipid peroxidation in cellular membranes. nih.gov
Beyond vitamin E, the chroman-6-ol scaffold is present in numerous other natural and synthetic compounds that exhibit a range of biological effects. nih.gov Research has explored its potential in areas such as neurodegenerative diseases and cancer. acs.orgcore.ac.uk
Research into chroman scaffolds has a rich history, initially driven by the isolation and study of naturally occurring flavonoids. saci.co.zaresearchgate.net The discovery of the antioxidant properties of vitamin E, with its core chroman-6-ol structure, spurred significant interest in the synthesis and biological evaluation of related compounds. ontosight.ai Over the years, advancements in synthetic methodologies have allowed for the creation of a vast library of chroman derivatives with diverse substitution patterns. researchgate.net This has enabled extensive structure-activity relationship (SAR) studies, leading to the identification of chroman-based compounds with potential therapeutic applications in various diseases. acs.orggu.se The development of novel catalytic systems and multi-component reactions has further expanded the accessibility and diversity of these important heterocyclic compounds. nih.gov
Position of 3-Methyl-2-phenylchroman-6-ol within the Chromanol Family
This compound is a specific member of the chromanol family, distinguished by a methyl group at the 3-position and a phenyl group at the 2-position of the chroman ring, in addition to the defining hydroxyl group at the 6-position.
The primary distinction of this compound from chroman-4-ones lies in the absence of a carbonyl group at the 4-position of the pyran ring. researchgate.net Chroman-4-ones, such as flavanones (2-phenylchroman-4-ones) and isoflavanones (3-phenylchroman-4-ones), are structurally different and exhibit distinct chemical reactivity and biological profiles. nih.gov For instance, chroman-4-ones are often used as precursors in the synthesis of other complex heterocyclic systems. nih.gov
| Compound Type | Pyran Ring Feature | Key Functional Group |
| This compound | Saturated | Hydroxyl at C6 |
| Chroman-4-ones | Saturated | Carbonyl at C4 |
| Chromenols | Unsaturated (double bond) | Hydroxyl group |
While specific research on this compound is not as extensive as for some other chroman derivatives, its structure makes it an interesting target for several reasons. The presence of chiral centers at the 2 and 3 positions means that it can exist as different stereoisomers, each potentially having unique biological activities.
This compound also serves as a valuable synthetic intermediate. For example, it has been documented as a starting material or intermediate in the synthesis of more complex molecules, such as substituted 2-(chroman-6-yloxy)-thiazoles, which have been investigated for pharmaceutical applications. google.com The strategic placement of the methyl and phenyl groups, along with the reactive hydroxyl group, provides multiple sites for further chemical modification, allowing for the generation of diverse molecular structures for biological screening.
Structure
3D Structure
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-methyl-2-phenyl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C16H16O2/c1-11-9-13-10-14(17)7-8-15(13)18-16(11)12-5-3-2-4-6-12/h2-8,10-11,16-17H,9H2,1H3 |
InChI Key |
SPOPOLALSDNQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)O)OC1C3=CC=CC=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 3 Methyl 2 Phenylchroman 6 Ol and Its Analogues
Impact of Substituent Position and Nature on Biological Activities
The nature and position of substituents on the chroman scaffold are pivotal in determining the biological activities of this class of compounds. Modifications to the phenyl, methyl, and hydroxyl groups can dramatically alter the efficacy and selectivity of their interactions with cellular receptors and enzymes.
The 2-phenylchroman-4-one backbone is a characteristic feature of flavones, a subclass of flavonoids. researchgate.net The phenyl group at the C-2 position plays a significant role in the molecule's interaction with biological targets. In many flavonoids, the B-ring (the phenyl substituent at C-2) is crucial for antioxidant activity. mdpi.com The substitution pattern on this phenyl ring can modulate the electronic properties of the entire molecule, thereby influencing its ability to engage in various biological interactions. For instance, in a study of 2-phenyl-4H-chromen-4-one derivatives, the nature of the substituents on the C-2 phenyl ring was found to influence their anti-inflammatory activity. nih.gov
The orientation of the C-2 phenyl ring relative to the chroman ring system also affects biological activity. The planarity between these two rings can influence the extent of electronic conjugation, which is often important for antioxidant and other activities. mdpi.com While direct studies on 3-Methyl-2-phenylchroman-6-ol are limited, research on related flavonoids suggests that the electronic nature of the C-2 phenyl group is a key determinant of its biological profile.
| Compound/Analogue | C-2 Phenyl Ring Substitution | Observed Biological Activity |
|---|---|---|
| Flavone | Unsubstituted | Baseline anti-inflammatory and antioxidant activity |
| 3',4'-Dimethoxy-5,7-dihydroxyflavone | 3',4'-Dimethoxy | Potent inhibitor of P450 1A2 |
| Acacetin (4'-methoxy-5,7-dihydroxyflavone) | 4'-Methoxy | Significant decrease in IC50 for P450 1B1 inhibition compared to chrysin |
The presence of a methyl group at the C-3 position of the chroman ring introduces a chiral center and can influence the molecule's conformation and interaction with biological targets. While the C2=C3 double bond is a key structural feature for the antiradical activity of many flavonoids, the introduction of a substituent at the C-3 position, as seen in this compound, can alter this activity. researchgate.net
In a study on 3-phenylcoumarin (B1362560) derivatives, substitution at the C-3 position was found to be essential for their antioxidant activity. researchgate.net Although a direct comparison is not available, this suggests that the C-3 position is a critical site for modulating the biological effects of the chroman scaffold. A theoretical study on flavonoids indicated that a methyl group at the C-3 position can influence the stability and planarity of the ring system. researchgate.net The steric bulk of the methyl group can affect the preferred conformation of the molecule, which in turn can impact its binding affinity to enzymes and receptors.
| Compound/Analogue | C-3 Substitution | Impact on Activity/Property |
|---|---|---|
| Flavonol (3-hydroxyflavone) | Hydroxyl | Maintains coplanarity of B- and C-rings, enhancing antioxidant activity |
| 3-Aryl-4-hydroxycoumarin | Aryl | Crucial for increased antioxidant activity |
| Methylated Flavonoid (at C-3) | Methyl | Influences stability and ring planarity |
The phenolic hydroxyl group at the C-6 position is a key pharmacophore for the biological activity of many chroman derivatives, particularly their antioxidant effects. nih.gov This hydroxyl group can donate a hydrogen atom to scavenge free radicals, a mechanism central to the antioxidant properties of phenolic compounds. pjmhsonline.com Studies on natural coumarins have shown that the presence of phenolic hydroxyl groups is crucial for their antioxidant and antiproliferative activities. pjmhsonline.comresearchgate.net
The position of the hydroxyl group on the chroman ring is also important. In vitamin E analogues, which share the 6-hydroxychromanol core, this specific hydroxyl group is responsible for their antioxidant mechanism. nih.gov The electronic environment of the C-6 hydroxyl group, influenced by other substituents on the chroman ring, can affect its hydrogen-donating ability and, consequently, its antioxidant potency. Masking this hydroxyl group, for instance through methylation, has been shown to reduce or eliminate the antioxidant activity of related compounds. pjmhsonline.com
| Compound/Analogue | C-6 Substitution | Effect on Biological Activity |
|---|---|---|
| Natural Coumarins | Hydroxyl | Essential for antioxidant and antiproliferative activities |
| Methylated Coumarins | Methoxy | Reduced antioxidant and antiproliferative activities |
| Vitamin E (Tocopherols) | Hydroxyl | Primary site for antioxidant activity (radical scavenging) |
Stereochemical Influence on Activity Profiles
The presence of chiral centers in this compound at the C-2 and C-3 positions means that it can exist as different stereoisomers (enantiomers and diastereomers). Stereochemistry often plays a critical role in the biological activity of chiral molecules, as biological systems, such as enzymes and receptors, are themselves chiral and can exhibit stereospecific interactions. libretexts.org
Mechanistic Investigations of Biological Activities in Vitro and in Silico
Elucidation of Molecular Targets and Signaling Pathways
SIRT2 Inhibition: Sirtuin 2 (SIRT2) is an enzyme involved in various cellular processes, and its inhibition has been considered a target for neurodegenerative diseases and cancer. nih.gov Research into SIRT2 inhibitors is ongoing to develop compounds that can selectively target this enzyme. nih.govscispace.com Studies have shown that SIRT2 deacetylates Foxo3a, which can lead to increased levels of the Bim protein and enhance apoptosis, a process of programmed cell death. nih.gov The development of SIRT2 inhibitors could therefore be a potential therapeutic strategy for conditions where inhibiting apoptosis is beneficial. nih.gov
Cholinesterase Inhibition: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that break down the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.govnih.gov Numerous natural and synthetic compounds, including various alkaloids and flavonoid derivatives, have been investigated for their cholinesterase inhibitory activity. nih.govmdpi.com The search for new and effective cholinesterase inhibitors from natural sources continues to be an active area of research. nih.gov
MAO-B Inhibition: Monoamine oxidase B (MAO-B) is an enzyme that plays a role in the metabolism of neurotransmitters like dopamine (B1211576). nih.gov Inhibition of MAO-B can increase dopamine levels and is a therapeutic approach for neurodegenerative diseases such as Parkinson's disease. nih.govresearchgate.net A variety of compounds, including chromone (B188151) and coumarin (B35378) derivatives, have been synthesized and evaluated as potent and selective MAO-B inhibitors, with some showing activity in the nanomolar range. nih.govdrugbank.com Methoxylated flavonoids have also been identified as potential MAO-B inhibitors. researchgate.net
The interaction between a ligand (such as a potential drug molecule) and its protein target is fundamental to its biological activity. Understanding these interactions at a molecular level is crucial for drug design and development. Techniques like NMR spectroscopy can be used to probe these interactions, for example, by observing chemical shift perturbations in the protein upon ligand binding. nih.gov
The "methyl effect," where the addition of a methyl group to a ligand can significantly alter its binding affinity, is a well-studied phenomenon. nih.gov This effect can arise from favorable hydrophobic interactions with the protein's binding pocket. Computational methods are often employed to predict and analyze these ligand-target interactions, helping to explain structure-activity relationships (SAR). nih.gov The geometry of these interactions, such as methyl-π interactions between a methyl group and an aromatic ring, is a key determinant of binding affinity and selectivity. nih.gov
Apoptosis: Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders. Some compounds can induce apoptosis in cancer cells, making them potential therapeutic agents. researchgate.net For instance, SIRT2 has been shown to enhance apoptosis by deacetylating Foxo3a and increasing levels of the pro-apoptotic protein Bim. nih.gov
Cell Proliferation: The control of cell proliferation is critical, and its deregulation is a hallmark of cancer. Some chemical compounds have been found to inhibit the growth of cancer cells at micromolar concentrations. researchgate.net However, it is also important to assess their effects on non-cancerous cells to determine their selectivity. researchgate.net
Inflammatory Pathways: Flavonoids and other natural compounds are known to modulate inflammatory pathways. nih.govresearchgate.net They can inhibit the production of pro-inflammatory mediators and target key signaling pathways involved in inflammation, such as the NF-κB pathway. nih.govmdpi.com The anti-inflammatory effects of these compounds are a significant area of research for the development of treatments for inflammation-related diseases. mdpi.com
In Vitro Cellular and Biochemical Investigations
A variety of in vitro assays are used to determine the antioxidant activity of compounds. These assays can be broadly categorized based on their chemical reaction mechanisms, primarily hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govnih.gov
Commonly used antioxidant assays include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a SET-based method that measures the ability of an antioxidant to scavenge the stable DPPH free radical. nih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay, also based on SET, measures the reduction of the ABTS radical cation. nih.govmdpi.com
ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based method that evaluates the capacity of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals. nih.govmdpi.comnih.gov
FRAP (Ferric Reducing Antioxidant Power) Assay: This SET-based assay measures the reduction of a ferric-ligand complex to the ferrous form by antioxidants. nih.govmdpi.com
CUPRAC (Cupric Reducing Antioxidant Power) Assay: Another SET-based method that utilizes the reduction of cupric ions. nih.gov
The mechanism of free radical scavenging by phenolic compounds, such as flavonoids, often involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. researchgate.netnih.govresearchgate.net The structure of the phenolic compound, including the number and position of hydroxyl groups, significantly influences its antioxidant activity. nih.govnih.gov
Chronic inflammation is a contributing factor to many chronic diseases. mdpi.com Plant-derived compounds, particularly flavonoids, have shown promise as anti-inflammatory agents. mdpi.comnih.gov Their mechanisms of action often involve the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators. mdpi.comcaringsunshine.com
Key inflammatory pathways targeted by these compounds include:
NF-κB (Nuclear Factor-kappa B) Pathway: This is a central pathway that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. nih.govmdpi.com Many flavonoids have been shown to inhibit NF-κB activation. nih.govmdpi.com
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is also involved in the production of inflammatory cytokines. mdpi.comnih.gov
Eicosanoid Metabolism: Flavonoids can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of prostaglandins (B1171923) and leukotrienes, potent inflammatory mediators. nih.gov
In vitro studies often use cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, to investigate the anti-inflammatory effects of compounds by measuring the production of inflammatory mediators like nitric oxide (NO) and various cytokines. mdpi.comnih.gov
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound 3-Methyl-2-phenylchroman-6-ol to generate a detailed article that adheres to the requested outline.
The provided structure requires in-depth information on mechanistic studies related to the antimicrobial and neuroprotective activities of this exact compound, as well as insights from analog series-based scaffold analysis.
Searches for "this compound" did not yield specific in vitro, in silico, or cellular model studies matching the required sections on:
Antimicrobial Activity Studies and Associated Mechanisms: While the broader class of chromans and flavonoids has been investigated for antimicrobial properties, specific studies detailing the mechanisms of this compound against various microbes, including data tables of minimum inhibitory concentrations (MICs), are not available.
Neuroprotective Effects in Cellular Models: Similarly, there is a lack of published research investigating the neuroprotective potential of this specific compound in cellular models of neurodegenerative diseases or injury.
Insights from Analog Series-Based Scaffold Analysis: No studies were found that analyze a series of analogs based on the this compound scaffold to provide mechanistic understanding of its biological activities.
Therefore, it is not possible to provide a scientifically accurate and thorough article focusing solely on "this compound" as per the strict constraints of the request. To do so would require presenting information on related but distinct compounds, which falls outside the specified scope.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.govnih.gov
While specific docking studies for 3-Methyl-2-phenylchroman-6-ol are not extensively documented, analysis of structurally related compounds, such as 2-phenylchroman-4-one derivatives, provides a strong predictive framework. researchgate.netnih.gov These analogous compounds have been studied as inhibitors for targets like murine double minute 2 (MDM2) and Pteridine Reductase 1 (PTR1). researchgate.netnih.gov
Based on its structure, this compound is expected to bind within cavities of protein targets that accommodate its key features:
The Hydroxyl Group (-OH) at the 6-position: This group is a prime candidate for forming hydrogen bonds with polar amino acid residues in a protein's active site.
The Phenyl Group at the 2-position: This aromatic ring can engage in hydrophobic interactions and π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
The binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (IC50), quantifies the strength of the ligand-protein interaction. Lower binding energy values indicate a more stable complex. Studies on similar chromone (B188151) and quinolone derivatives against various cancer-related proteins have shown a wide range of affinities, which are highly dependent on the specific substitutions and the target protein. d-nb.infomdpi.com For example, docking studies of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides against the protein Peroxiredoxin (PDB ID: 3MNG) have yielded the following predictive binding affinities. d-nb.info
| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| p-nitrophenyl substituted chromone | Peroxiredoxin (3MNG) | -7.4 |
| p-fluorophenyl substituted chromone | Peroxiredoxin (3MNG) | -7.2 |
| phenyl substituted chromone | Peroxiredoxin (3MNG) | -6.9 |
| p-toluene sulphonyl substituted chromone | Peroxiredoxin (3MNG) | -7.1 |
This table presents data for structurally related chromone derivatives to illustrate potential binding affinities, as direct data for this compound is not available.
The specific amino acid residues within a protein's binding site that interact with the ligand are critical for stabilizing the complex. researchgate.net For chroman-based compounds, several types of interactions are consistently observed in computational studies. nih.gov
In a study involving chroman-4-one derivatives targeting Leishmania major Pteridine Reductase 1 (LmPTR1), crystallographic and docking analyses revealed key interactions that are likely transferable to this compound. nih.gov
Hydrogen Bonding: The hydroxyl group at the 6-position is ideally positioned to act as a hydrogen bond donor to the side chain of residues like Serine or to the phosphate (B84403) backbone of a cofactor like NADP+. nih.gov
π-π Stacking: The aromatic ring of the chroman scaffold and the appended phenyl group can form π-sandwich or π-stacking interactions with aromatic residues such as Phenylalanine (Phe) or Tyrosine (Tyr). nih.gov
Hydrophobic and van der Waals Interactions: The non-polar parts of the molecule, including the methyl group and the carbon skeleton, establish favorable van der Waals contacts with hydrophobic residues (e.g., Alanine, Valine, Leucine) in the binding pocket. researchgate.net For example, in studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, hydrophobic interactions were found to be a key driver for ligand binding. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. rowansci.comphyschemres.orgmdpi.com These calculations provide a fundamental understanding of molecular structure, stability, and reactivity. rsc.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. joaquinbarroso.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. joaquinbarroso.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net
For phenolic compounds like this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, reflecting its electron-donating capacity. researchgate.netresearchgate.net The LUMO is often distributed across the broader aromatic system. The energy gap can be calculated computationally and provides insight into the molecule's electronic transitions. youtube.com
| Parameter | Description | Predicted Characteristic for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | High energy, localized on the 6-hydroxy-phenyl moiety |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low energy, likely delocalized over the chroman and phenyl rings |
| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO) | Relatively small, indicating potential for chemical reactivity |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. ucla.eduavogadro.cc It is color-coded to show regions of negative, positive, and neutral electrostatic potential. researchgate.net
Red regions indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack.
Blue regions indicate areas of low electron density and positive potential, which are susceptible to nucleophilic attack.
Green/Yellow regions represent areas with a relatively neutral potential.
For this compound, the MEP map is predicted to show a significant region of negative potential (red) around the electronegative oxygen atom of the 6-hydroxyl group. researchgate.netresearchgate.net A region of positive potential (blue) would be associated with the hydroxyl hydrogen atom. araproceedings.com The aromatic rings and hydrocarbon portions would largely be neutral (green). This map is invaluable for understanding and predicting intermolecular interactions, particularly hydrogen bonding and other electrostatic contacts in a protein binding site. araproceedings.com
Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals within a molecule. wikipedia.orgnih.gov This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation and resonance, which contribute to molecular stability. rsc.org
The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy of a donor-acceptor interaction. A higher E(2) value indicates a stronger interaction. For this compound, significant interactions would include:
Delocalization from the lone pairs (LP) of the oxygen atoms (in the ether and hydroxyl groups) into the antibonding (σ*) orbitals of adjacent C-C or C-H bonds.
Interactions between the π orbitals of the aromatic rings and adjacent σ* orbitals.
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) O (ether) | σ* (C-C) | ~3-6 | Lone Pair -> Antibonding (Hyperconjugation) |
| LP (2) O (hydroxyl) | σ* (C-C aromatic) | ~1-5 | Lone Pair -> Antibonding (Hyperconjugation) |
| π (C=C aromatic) | π* (C=C aromatic) | ~15-25 | π -> π* (Resonance/Delocalization) |
| σ (C-H) | σ* (C-C) | ~0.5-2 | σ -> σ* (Hyperconjugation) |
This table presents representative data based on NBO analyses of similar organic molecules to illustrate the types and magnitudes of intramolecular interactions expected for this compound. researchgate.netwisc.edu
Vibrational Analysis and Spectroscopic Property Prediction
Vibrational analysis is a cornerstone of computational chemistry used to predict the infrared (IR) and Raman spectra of molecules. For this compound, these predictions are typically achieved using Density Functional Theory (DFT) methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). psgcas.ac.in This process begins with the optimization of the molecule's geometry to find its lowest energy state. Following optimization, harmonic vibrational frequencies are calculated.
These calculated frequencies correspond to the fundamental vibrational modes of the molecule, which include stretching, bending, and torsional motions of the atoms. Each calculated frequency can be animated to visualize the specific atomic motions, aiding in the assignment of peaks observed in experimental spectra. For instance, the characteristic stretching frequency of the hydroxyl (-OH) group and the various C-H and C-C bond vibrations within the chroman and phenyl rings can be precisely predicted. nih.gov Comparing the computed spectra with experimentally recorded FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the vibrational bands. psgcas.ac.in
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical data based on typical values for similar compounds.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |
| O-H (hydroxyl) | Stretching | ~3600 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C=C (aromatic) | Stretching | 1600 - 1475 |
| C-O (ether) | Stretching | 1260 - 1000 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and interactions with their environment. nih.gov
To investigate the stability of this compound in a biological context, such as in aqueous solution or near a protein binding site, MD simulations are performed over nanoseconds or longer. nih.gov The simulation tracks the trajectory of each atom over time, governed by a chosen force field. The stability of the molecule's conformation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A low and stable RMSD value, typically fluctuating around a mean value (e.g., 0.2 to 0.5 nm), indicates that the molecule maintains a stable conformation without significant structural changes. nih.gov Analysis of the Root Mean Square Fluctuation (RMSF) for individual atoms or functional groups can further reveal which parts of the molecule are more flexible or rigid.
When studying the interaction of this compound with a specific protein target, MD simulations can elucidate the dynamic nature of the binding. nih.gov These simulations can reveal the key amino acid residues involved in the interaction and the types of non-covalent forces that stabilize the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. By analyzing the simulation trajectory, it is possible to measure the persistence and geometry of hydrogen bonds over time, identify crucial hydrophobic contacts, and observe how the ligand adjusts its conformation within the binding pocket. This dynamic profile provides a more realistic and comprehensive understanding of the binding event than static docking models alone.
Force Field Methods and Conformational Search
The accuracy of molecular mechanics and dynamics simulations is heavily dependent on the quality of the force field used. nih.gov A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms. nih.gov
For a drug-like molecule such as this compound, general force fields like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly used. nih.gov These force fields are specifically parameterized to handle a wide variety of organic molecules and are compatible with force fields used for biomolecules like proteins and nucleic acids, making them suitable for studying protein-ligand interactions. nih.gov The potential energy function in these force fields typically includes terms for bond stretching, angle bending, dihedral angle torsion, and non-bonded interactions (van der Waals and electrostatic). nih.gov
A conformational search is a computational procedure used to identify the low-energy conformations of a molecule. lumenlearning.com For this compound, this is crucial for understanding its preferred three-dimensional shape. The chroman ring can adopt different conformations (e.g., half-chair, sofa), and the relative orientations of the methyl and phenyl substituents create various stereoisomers and rotamers. The conformational search algorithm systematically explores the molecule's conformational space by rotating torsion angles and then uses a force field to calculate the energy of each conformation. researchgate.net The resulting low-energy conformers represent the most probable shapes the molecule will adopt and are essential for subsequent docking and MD studies. scispace.com
Table 2: Common Force Fields for Small Molecule Simulations
| Force Field | Developer | Primary Application | Key Features |
| GAFF (General AMBER Force Field) | University of California, San Francisco | Organic small molecules, compatible with AMBER for biomolecules | Broad coverage of organic chemistry functional groups. nih.gov |
| CGenFF (CHARMM General Force Field) | MacKerell Lab, University of Maryland | Drug-like molecules, compatible with CHARMM for biomolecules | Designed for use in drug discovery projects. nih.gov |
| MMFF94 (Merck Molecular Force Field) | Merck Research Laboratories | Broad range of organic and drug-like molecules | Aims for high accuracy in conformational and interaction energies. |
| UFF (Universal Force Field) | Rappe et al. | Broad, covering most of the periodic table | Uses rules based on element, hybridization, and connectivity. nih.gov |
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Methods for Purity Assessment and Quantification in Research
Chromatography is essential for separating the target compound from impurities and for quantifying its amount in a sample.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile compounds like 3-Methyl-2-phenylchroman-6-ol.
Reversed-Phase HPLC: This is the most common mode used for moderately polar compounds. A nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound's retention time is a reliable identifier under specific conditions, and the area under its peak is proportional to its concentration, allowing for accurate quantification.
Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane (B92381) and ethyl acetate). It can also be used for separation, often providing a different selectivity compared to reversed-phase methods.
Detection is typically achieved using a UV detector set to a wavelength where the compound strongly absorbs, as determined from its UV-Vis spectrum.
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Due to the presence of the polar phenolic hydroxyl group, this compound is not sufficiently volatile for direct GC analysis. The hydroxyl group can also cause peak tailing due to interactions with the GC column.
To overcome this, derivatization is necessary. This process involves chemically modifying the molecule to make it more suitable for GC analysis. For the hydroxyl group, a common derivatization technique is silylation . Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.govbiointerfaceresearch.com This derivatization increases the volatility and thermal stability of the compound while reducing its polarity, leading to sharp, symmetrical peaks in the chromatogram. biointerfaceresearch.com The resulting TMS-ether can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.
Electrochemical Methods for Redox Behavior Analysis (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly Cyclic Voltammetry (CV), are highly effective for investigating the redox behavior of electroactive molecules like this compound. nih.gov CV measures the current that develops in an electrochemical cell as the potential is varied, providing valuable information about the oxidation and reduction processes of a compound. nih.gov For phenolic compounds, this technique can determine redox potentials, which are correlated with their antioxidant activity. nih.govresearchgate.net
The core of the electrochemical activity of a chroman-6-ol (B1254870) structure is the phenolic hydroxyl group on the chroman ring. nih.gov The oxidation of this group is a key step in its function as a free radical scavenger. nih.gov Cyclic voltammetry studies on chroman-6-ol and related phenolic compounds reveal several key characteristics:
Oxidation Potential: The potential at which the compound is oxidized (the anodic peak potential, Epa) is a measure of how easily it donates electrons. nih.gov The structure of the phenolic compound significantly influences this potential. nih.govresearchgate.net Factors such as the number and position of hydroxyl groups and other substituents on the aromatic ring determine the electrochemical potential. nih.govnih.gov Compounds with lower oxidation potentials are more easily oxidized and generally exhibit higher antioxidant activity. researchgate.net
Reaction Mechanism: The oxidation of the chroman-6-ol moiety typically proceeds via a multi-electron, multi-proton process. researchgate.net It can involve the formation of various intermediates, including phenoxyl radicals and phenoxonium cations. nih.govresearchgate.net The stability of these intermediates depends on the molecular structure and the solvent environment. nih.govresearchgate.net
Reversibility: CV can indicate whether an electrochemical reaction is reversible, quasi-reversible, or irreversible. In the context of chroman-6-ol and many flavonoids, the initial oxidation is often an irreversible process. researchgate.netresearchgate.net This is indicated in a voltammogram by the absence of a corresponding reduction peak on the reverse scan, suggesting that the oxidized product undergoes rapid subsequent chemical reactions to form stable, electro-inactive species. researchgate.netresearchgate.net For example, the initially formed species can be converted into quinone-type structures. researchgate.netmdpi.com
A typical CV experiment involves scanning the potential of a working electrode (e.g., glassy carbon) in a solution containing the analyte and a supporting electrolyte. researchgate.net The resulting voltammogram plots current versus potential. For a compound like this compound, one would expect to observe an anodic peak corresponding to the oxidation of the 6-hydroxy group. The exact potential and shape of this peak would provide insight into its redox properties and potential antioxidant capacity.
| Compound Class | Typical Working Electrode | Observed Process | Typical Anodic Peak Potential (Epa) Range (V) | Reaction Characteristics |
|---|---|---|---|---|
| Phenolic Acids (e.g., p-coumaric acid) | Glassy Carbon | Oxidation of hydroxyl group | +0.6 to +0.9 researchgate.net | Generally irreversible; potential depends on ring substituents. nih.gov |
| Flavonoids (e.g., Quercetin) | Graphite, Glassy Carbon | Stepwise oxidation of hydroxyl groups | +0.1 to +0.5 (for B-ring ortho-dihydroxy) researchgate.netmdpi.com | Can show multiple oxidation peaks; ortho-dihydroxy groups oxidize at lower potentials. mdpi.com |
| Chroman-6-ol derivatives (e.g., Vitamin E) | Glassy Carbon, Gold | Oxidation of 6-hydroxy group | ~+0.2 to +0.5 (vs Ag/AgCl) nih.govresearchgate.net | Irreversible, diffusion-controlled process leading to quinone-type products. researchgate.netresearchgate.net |
Biosynthetic Pathways and Natural Occurrence Implications for Research
Natural Presence of Chromanol Scaffolds in Biological Systems
The chromanol ring is a privileged structure found widely in plants and microorganisms. nih.gov Its natural presence is predominantly represented by two major classes of compounds distinguished by the substituent at the C-2 position of the chroman ring.
The 6-hydroxy-chromanol core is the defining feature of tocopherols (B72186) (Vitamin E) and tocotrienols, which are the most abundant and widely distributed chromanols in nature. nih.gov These compounds are classified as isoprenoid phenolic lipids. Their structure consists of the polar chromanol head and a hydrophobic prenyl tail attached at the C-2 position. nih.gov
In contrast, the 2-phenylchroman scaffold, central to 3-Methyl-2-phenylchroman-6-ol, is the basic nucleus of flavonoids, a large family of plant secondary metabolites. researchgate.netmdpi.comresearchgate.net This class includes flavanones, flavan-3-ols (catechins), flavones, and flavonols. nih.govnih.gov Unlike tocopherols, which are derived from isoprenoid precursors, flavonoids are synthesized via the phenylpropanoid pathway. wikipedia.orgsemanticscholar.org Therefore, while both tocopherols and 2-phenylchromanols share the chroman-6-ol (B1254870) moiety, their biosynthetic origins, natural distribution, and classification as phenolic compounds are distinct.
Table 1: Comparison of Tocopherol and Flavonoid Type Chromanol Scaffolds
| Feature | Tocopherol-Type Chromanols | Flavonoid-Type (2-Phenyl) Chromanols |
|---|---|---|
| Core Structure | 6-Hydroxy-chroman | 6-Hydroxy-chroman |
| C-2 Substituent | Isoprenoid (Phytyl) Tail | Phenyl Ring (B-Ring) |
| Classification | Isoprenoid Phenolic Lipid | Phenylpropanoid (Flavonoid) |
| Primary Precursor | Homogentisic Acid & Phytyl Diphosphate | Phenylalanine (via p-Coumaroyl-CoA) & Malonyl-CoA |
| Natural Sources | Plant oils, nuts, seeds, vegetables | Fruits (citrus, berries), tea, vegetables, wine |
| Representative Compounds | α-Tocopherol, γ-Tocopherol | Naringenin (B18129) (Flavanone), Catechin (Flavan-3-ol) |
The biosynthetic pathway for 2-phenylchroman structures is that of the flavonoids, which is extensively studied in plants. semanticscholar.org This multi-step process begins with the general phenylpropanoid pathway. semanticscholar.orgmdpi.com
Initiation via Phenylpropanoid Pathway : The aromatic amino acid phenylalanine is converted into p-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). semanticscholar.orgmdpi.com
Formation of the Chalcone (B49325) Backbone : Chalcone synthase (CHS), a key enzyme in the flavonoid pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction forms a C15 intermediate known as naringenin chalcone. nih.govsemanticscholar.org
Cyclization to the Chroman Core : The central 2-phenylchroman structure is formed when chalcone isomerase (CHI) catalyzes the intramolecular cyclization of the chalcone intermediate. researchgate.net This step yields (2S)-flavanones, such as naringenin, which possess the characteristic 2-phenylchroman-4-one skeleton. nih.gov
From the flavanone (B1672756) intermediate, a multitude of enzymatic modifications, including hydroxylation, reduction, and glycosylation, lead to the vast diversity of flavonoid subclasses, including flavan-3-ols, flavonols, and anthocyanins. mdpi.comwikipedia.orgmdpi.com Flavan-3-ols like catechin, for example, are widely found in tea, berries, and pome fruits. nih.govluxuriousmagazine.com
Table 2: Key Enzymatic Steps in the Biosynthesis of the 2-Phenylchroman Core
| Step | Precursor(s) | Key Enzyme | Product |
|---|---|---|---|
| 1 | Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic Acid |
| 2 | Cinnamic Acid | Cinnamic acid 4-hydroxylase (C4H) | p-Coumaric Acid |
| 3 | p-Coumaric Acid | 4-coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |
| 4 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | Naringenin Chalcone |
| 5 | Naringenin Chalcone | Chalcone isomerase (CHI) | Naringenin (a Flavanone) |
Implications for Biomimetic Synthesis and Derivatization Studies
A deep understanding of the natural biosynthesis of the 2-phenylchroman scaffold provides significant inspiration for laboratory synthesis and the development of analytical techniques.
Biomimetic Synthesis: Biomimetic synthesis aims to replicate nature's strategies for constructing complex molecules. nih.gov In the context of flavonoids, synthetic approaches have been developed that mimic the proposed biosynthetic pathways. researchgate.netnih.gov For instance, strategies have been devised based on the acid-catalyzed cyclization of chalcones or the reaction of phenol (B47542) nucleophiles with benzopyrylium salt intermediates. acs.orgacs.org These methods can involve cascade reactions that efficiently build the core flavonoid structure. researchgate.netnih.gov The development of enantioselective biomimetic syntheses is a key area of research, often employing chiral catalysts to control the stereochemistry of the final product, mimicking the stereospecificity of enzymes like chalcone isomerase. acs.orgnih.gov
Derivatization Studies: Derivatization is the chemical modification of a compound to enhance its properties for analysis, such as improving its detectability in chromatographic methods like HPLC. libretexts.orgnih.gov For flavonoids and other phenolic compounds, derivatization is a crucial tool for identification and quantification in complex mixtures like plant extracts.
A common and effective technique involves the use of metal salts, such as aluminum chloride (AlCl₃), as derivatization (or "shift") reagents. mdpi.comnih.gov Flavonoids with specific hydroxyl group arrangements can chelate with Al³⁺ ions, forming stable complexes. researchgate.net This complexation causes a significant shift in the compound's UV-Visible absorption spectrum (a bathochromic or red shift), which is highly characteristic. mdpi.comnih.govmdpi.com This spectral shift can be measured to confirm the presence of a flavonoid structure and is widely used in both colorimetric assays for total flavonoid content and in HPTLC analysis for fingerprinting and identification of individual flavonoid compounds within a sample. mdpi.comnih.gov
Future Research Directions for 3 Methyl 2 Phenylchroman 6 Ol
Development of Novel and Efficient Stereoselective Synthetic Routes
The biological effects of chiral molecules are often stereospecific. Therefore, the development of synthetic routes that afford enantiomerically pure 3-Methyl-2-phenylchroman-6-ol is of paramount importance. Future research should focus on pioneering novel and efficient stereoselective synthetic methodologies. nih.govsemanticscholar.orgnih.govresearchgate.net
Promising strategies could involve the use of chiral auxiliaries, organocatalysis, and biocatalysis. semanticscholar.orgnih.gov For instance, asymmetric synthesis of flavanones has been achieved through the intramolecular conjugated addition of α-substituted chalcones using thiourea compounds as catalysts. semanticscholar.org Another avenue to explore is the application of biomimetic pathways, such as the asymmetric coupling of 2-hydroxychalcones driven by visible light. nih.gov Furthermore, an asymmetric transfer hydrogen-dynamic kinetic resolution could be applied to synthesize key chiral building blocks for the stereoselective synthesis of this class of flavonoids. nih.gov
Table 1: Potential Stereoselective Synthetic Approaches for this compound
| Methodology | Potential Catalyst/Reagent | Key Transformation | Anticipated Outcome |
|---|---|---|---|
| Organocatalysis | Chiral thiourea derivatives | Intramolecular conjugate addition | Enantiomerically enriched flavanone (B1672756) scaffold |
| Biocatalysis | Engineered enzymes (e.g., reductases) | Stereoselective reduction of a precursor | High enantiomeric excess of a key intermediate |
| Chiral Auxiliary | (S,S)-(+)-pseudoephedrine | Diastereoselective cyclization | Control over stereochemistry, followed by auxiliary removal |
| Metal Catalysis | Palladium(II)-pyridinooxazoline complexes | Conjugate addition of arylboronic acids to chromones | Enantiomerically pure flavanones |
Comprehensive Mechanistic Investigations of Biological Activities in Complex Systems
While preliminary in vitro studies on related compounds may suggest potential biological activities, a thorough understanding of the mechanism of action of this compound in complex biological systems is crucial. Future research should endeavor to move beyond simple antioxidant assays and delve into the intricate molecular interactions within cellular and whole-organism models. nih.govresearchgate.net
Investigations could focus on identifying specific protein targets and signaling pathways modulated by the compound. For example, many flavonoids are known to interact with key signaling pathways such as MAPK, PI3K-Akt, and FoxO signaling pathways. nih.gov It would be valuable to explore if this compound exhibits similar activities. Furthermore, the use of model organisms like Caenorhabditis elegans could provide insights into the in vivo effects on aging, oxidative stress, and neurodegeneration. researchgate.net
Advanced Computational Modeling for Precise Activity Prediction and Mechanism Elucidation
In silico approaches are indispensable tools in modern drug discovery and mechanistic studies. mdpi.comnih.govnih.gov Advanced computational modeling should be employed to predict the biological activities of this compound and to elucidate its mechanism of action at a molecular level.
Density Functional Theory (DFT) calculations can be utilized to determine parameters like bond dissociation enthalpy (BDE), which is a good indicator of radical scavenging activity. nih.gov Molecular docking and molecular dynamics (MD) simulations can predict the binding affinity and interaction patterns of the compound with potential protein targets. nih.govmdpi.com These computational studies can provide valuable insights into the structure-antioxidant activity relationship of the compound. nih.gov
Table 2: Proposed Computational Studies for this compound
| Computational Method | Objective | Key Parameters to be Determined |
|---|---|---|
| Density Functional Theory (DFT) | To predict antioxidant capacity | Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Affinity (PA) |
| Molecular Docking | To identify potential protein targets | Binding energy, interaction modes (e.g., hydrogen bonding, hydrophobic interactions) |
| Molecular Dynamics (MD) Simulations | To assess the stability of ligand-protein complexes | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF) |
| Quantitative Structure-Activity Relationship (QSAR) | To predict the activity of new derivatives | Correlation between molecular descriptors and biological activity |
Exploration of Structure-Activity Relationships for Targeted Biological Effects
A systematic exploration of the structure-activity relationships (SAR) of this compound is essential for the rational design of analogs with enhanced potency and selectivity for specific biological targets. mdpi.comnih.govmdpi.comresearchgate.net Future research should focus on the synthesis and biological evaluation of a library of derivatives with systematic modifications to the core structure.
Key structural features to investigate include the position and nature of substituents on both the chroman ring system and the phenyl ring. For instance, studies on other flavonoids have shown that the number and position of hydroxyl groups, as well as the presence of a catechol moiety in the B-ring, are crucial for their antioxidant activity. researchgate.net The impact of the methyl group at the 3-position on the biological activity and metabolic stability of this compound would be a particularly interesting area of investigation.
Development of Novel Analytical Techniques for Trace Analysis and Metabolite Profiling
To understand the pharmacokinetic and pharmacodynamic properties of this compound, the development of sensitive and selective analytical methods for its detection and quantification in biological matrices is necessary. uwa.edu.auuow.edu.aunih.govresearchgate.net Future research should focus on creating novel analytical techniques for trace analysis and comprehensive metabolite profiling.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or a diode array detector (DAD) is a powerful tool for the analysis of flavonoids and their metabolites. creative-proteomics.commdpi.comnih.gov The development of a validated LC-MS/MS method would enable the quantification of this compound and its metabolites in plasma, urine, and tissue samples. Furthermore, a metabolite profiling approach could identify the biotransformation products of the compound in vivo, which may themselves possess biological activity. uwa.edu.auuow.edu.aunih.govresearchgate.net
Table 3: Potential Analytical Methods for the Analysis of this compound
| Analytical Technique | Application | Key Advantages |
|---|---|---|
| HPLC-UV/Vis | Quantification in simple matrices | Robustness, cost-effectiveness |
| LC-MS/MS | Trace analysis in complex biological samples | High sensitivity and selectivity |
| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification and structural elucidation | Accurate mass measurement |
| NMR Spectroscopy | Structural confirmation of the parent compound and its metabolites | Detailed structural information |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-Methyl-2-phenylchroman-6-ol, and how do reaction parameters influence yield?
- Methodological Answer : Multi-component reactions (MCRs) are widely used for chromanol derivatives. For example, 6-methylchromone derivatives can be synthesized via reactions involving aldehydes, amines, and phosphine oxides under reflux in acetonitrile (60–80°C), followed by purification via silica gel chromatography . Key parameters include stoichiometric ratios, solvent polarity, and catalyst selection. Lower yields (e.g., 38% in some cases) may result from steric hindrance or competing side reactions, necessitating optimization of temperature and reaction time .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphorylated analogs) and mass spectrometry (MS) are essential. For instance, ¹H NMR chemical shifts between δ 2.1–2.4 ppm typically indicate methyl groups on the chroman core, while aromatic protons appear at δ 6.5–8.0 ppm . High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺), with deviations >2 ppm suggesting impurities or structural misassignments .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound synthesis?
- Methodological Answer : Density functional theory (DFT) calculations predict transition states and intermediate stability, helping identify energetically favorable pathways. For chromanol derivatives, simulations of substituent effects (e.g., methyl or phenyl groups) on reaction kinetics can reduce trial-and-error experimentation. Comparative studies with analogs (e.g., 6-methyl-4H-chromen-4-one derivatives) show that electron-donating groups enhance nucleophilic attack efficiency in MCRs .
Q. What experimental strategies address contradictory bioactivity data reported for chromanol derivatives?
- Methodological Answer : Contradictions in biological assays (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (e.g., pH, solvent). Researchers should:
- Standardize protocols (e.g., DPPH radical scavenging under inert atmospheres).
- Perform dose-response curves across multiple cell lines.
- Validate results with orthogonal assays (e.g., fluorescence-based ROS detection).
Q. How do structural modifications to the chromanol core alter physicochemical properties like solubility and stability?
- Methodological Answer : Introducing polar groups (e.g., hydroxyl or methoxy) at C-6 improves aqueous solubility but may reduce membrane permeability. For example, methyl groups at C-3 enhance thermal stability (evidenced by differential scanning calorimetry), while phenyl substituents increase lipophilicity (logP >3.5). Accelerated stability studies (40°C/75% RH) under ICH guidelines can identify degradation pathways (e.g., oxidation at the phenolic -OH group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
